Pyridazine-3,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOJGQWOSFQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716037 | |

| Record name | 5-Hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-29-9 | |

| Record name | 17285-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridazine-3,5-diol synthesis pathways

An In-Depth Technical Guide to the Synthesis of Pyridazine-3,5-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways toward this compound, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. In the absence of a well-established, standardized protocol in peer-reviewed literature, this document leverages fundamental principles of heterocyclic chemistry and analogous reaction mechanisms to propose a viable and robust synthetic strategy. The core of this guide is a proposed pathway involving the cyclocondensation of a malonic acid derivative with hydrazine. We delve into the critical mechanistic considerations, with a particular focus on the inherent challenge of competing pyrazole formation. This guide presents a detailed, step-by-step experimental protocol as a foundational method for development, discusses key process parameters for optimization, and outlines expected analytical characterization. It is designed to serve as a practical and authoritative resource for scientists embarking on the synthesis of this specific pyridazine isomer.

Introduction: The this compound Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it an attractive building block for drug design.[2] this compound, as a specific isomer, presents a unique substitution pattern for further functionalization.

Tautomerism in Hydroxypyridazines

A critical aspect of this compound is its existence in multiple tautomeric forms. The diol form is in equilibrium with its more stable hydroxypyridazinone tautomers. Understanding this equilibrium is crucial for both the synthesis and the characterization of the final product, as the observed properties will reflect a mixture of these forms. The predominant tautomers are expected to be 5-hydroxypyridazin-3(2H)-one and 3-hydroxypyridazin-5(2H)-one.

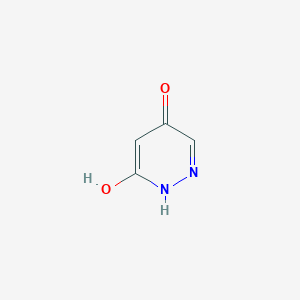

Caption: Tautomeric equilibria of this compound.

The Core Synthetic Challenge

The synthesis of pyridazines is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[3][4] For instance, the isomeric and well-studied Pyridazine-3,6-diol (maleic hydrazide) is readily synthesized from maleic anhydride or related 1,4-dicarbonyl precursors.[5][6]

To achieve the 3,5-dioxygenated pattern, a 1,3-dicarbonyl precursor is logically required. However, the reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and well-documented method for the synthesis of five-membered pyrazole rings.[7][8] This presents the primary challenge: directing the cyclization to favor the formation of the six-membered pyridazine ring over the thermodynamically stable five-membered pyrazole.

Proposed Primary Synthesis Pathway: Cyclocondensation of a Malondialdehyde Equivalent with Hydrazine

Based on established principles, the most direct route to this compound is the reaction of a malonic acid derivative (a C3 1,3-dielectrophile) with hydrazine.

Rationale for Precursor Selection

Malondialdehyde is the ideal 1,3-dicarbonyl precursor in principle. However, it is unstable and prone to polymerization. A more practical approach is to use a stable precursor that generates malondialdehyde in situ. Malondialdehyde bis(dimethyl acetal) is an excellent candidate for this role, as it is commercially available and can be easily hydrolyzed under acidic conditions to the reactive dialdehyde.

Proposed Reaction Mechanism

The proposed synthesis proceeds in two main stages:

-

In Situ Generation of Malondialdehyde: Acid-catalyzed hydrolysis of malondialdehyde bis(dimethyl acetal) to yield the reactive malondialdehyde.

-

Cyclocondensation: The reaction of malondialdehyde with hydrazine hydrate. This involves a double condensation to form a dihydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyridazine ring.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 6. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 7. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-3,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,5-diol, commonly known as maleic hydrazide, is a heterocyclic organic compound with significant applications in agriculture and potential relevance in medicinal chemistry. Its unique physicochemical properties, largely dictated by its tautomeric nature, govern its reactivity, solubility, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its structural features, acid-base properties, solubility, and spectroscopic profile. Detailed experimental protocols for its characterization are also presented to aid researchers in their laboratory investigations. The information herein is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this versatile pyridazine derivative.

Introduction: The Dual Identity of this compound

This compound (C₄H₄N₂O₂) is a fascinating molecule that occupies a unique space at the intersection of agrochemicals and potential pharmaceutical scaffolds.[1][2][3] While it is widely recognized as maleic hydrazide, a plant growth regulator that inhibits cell division, its pyridazine core is a privileged structure in drug discovery, known for its unique physicochemical properties such as a high dipole moment and robust hydrogen-bonding capacity.[4][5][6][7] Understanding the fundamental physicochemical properties of this compound is paramount for harnessing its full potential, whether for developing novel agrochemicals or exploring its utility as a building block in medicinal chemistry.[8]

The defining characteristic of this compound is its tautomerism. It exists as an equilibrium mixture of several forms, with the oxo-hydroxy tautomer, 6-hydroxy-3(2H)-pyridazinone, being the most stable and commonly observed under standard conditions.[1][4] This tautomeric equilibrium significantly influences its chemical behavior and physical properties.

Molecular Structure and Tautomerism

The chemical structure of this compound allows for keto-enol tautomerism, where hydrogen atoms can shift between oxygen and nitrogen atoms. This results in an equilibrium between the diol, mono-hydroxy/mono-keto, and diketo forms. The predominant tautomer is 6-hydroxy-3(2H)-pyridazinone.[1][4]

Caption: Tautomeric forms of this compound.

The planarity of the pyridazine ring has been confirmed by spectroscopic investigations and crystal structure analysis of its derivatives.[9][10][11] This planarity, combined with the presence of nitrogen heteroatoms, contributes to its aromatic character and influences its intermolecular interactions.

Key Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is essential for its application. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | [2][3] |

| Molecular Weight | 112.09 g/mol | [1][3] |

| Appearance | Odorless white solid/crystals | [1][3] |

| Melting Point | 292 - 301 °C (decomposes) | [3][12] |

| pKa | 5.62 - 5.64 at 20-25 °C | [1][4] |

| Solubility in Water | Very soluble | [3] |

| LogP (Octanol/Water Partition Coefficient) | -0.68 (pH 5), -1.96 (pH 7), -2.41 (pH 9) | [1] |

| Density | 1.60 g/cm³ (20 °C) | [3] |

Expert Insights: The negative LogP values across a range of pH values indicate the high hydrophilicity of this compound. This is a crucial factor for its application as a systemic plant growth regulator, as it allows for efficient uptake and translocation within the plant's vascular system. In the context of drug development, this hydrophilicity might need to be balanced with lipophilicity to ensure adequate membrane permeability, a key aspect of the drug design process.[7]

Synthesis and Reactivity

This compound is commercially produced through the condensation reaction of maleic anhydride with hydrazine hydrate.[4] This straightforward synthesis makes it a readily accessible starting material for further chemical modifications.

Caption: Synthesis of this compound.

The reactivity of the pyridazine ring is characterized by its susceptibility to nucleophilic substitution, a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms.[13] The hydroxyl groups can also undergo various reactions, providing handles for further derivatization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the parent pyridazine shows signals in the aromatic region. For this compound, the spectrum is influenced by the tautomeric equilibrium and the solvent used. In a deuterated solvent like pyridine-d₅, one would expect to see distinct signals for the vinyl protons and the N-H and O-H protons, which may be broad and exchangeable.[14][15][16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹, indicative of the pyridazinone form), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[9][18][19][20]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is sensitive to the electronic structure and can be used to study the tautomeric equilibrium. The position of the absorption maxima will vary depending on the solvent and the predominant tautomeric form.[21]

Experimental Protocols

The following protocols provide a framework for the characterization of this compound in a research setting.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. Potentiometric titration is a reliable method for its determination.

Procedure:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination.

Characterization by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming its structure and purity.

Procedure:

-

Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or Pyridine-d₅) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

Applications in Drug Discovery and Development

The pyridazine scaffold is a recognized pharmacophore present in several approved drugs.[5][6] Its unique electronic properties and hydrogen bonding capabilities make it an attractive moiety for designing molecules that can interact with biological targets.[5][6] While this compound itself is not a drug, its derivatives have been explored for various therapeutic applications, including as anticancer agents.[8] The diol functionality provides a convenient starting point for chemical modifications to generate libraries of compounds for screening against various biological targets. The inherent polarity of the pyridazine ring can also be advantageous in drug design to improve pharmacokinetic properties and reduce interactions with off-target proteins like the hERG potassium channel.[5][6]

Conclusion

This compound is a molecule of significant interest due to its established role in agriculture and its potential as a scaffold in drug discovery. A thorough understanding of its physicochemical properties, particularly its tautomerism, is fundamental to leveraging its full potential. This guide has provided a detailed overview of its key characteristics, from its molecular structure and synthesis to its spectroscopic profile and potential applications. The experimental protocols included are intended to provide a practical resource for researchers working with this versatile compound.

References

-

PubChem. Maleic Hydrazide | C4H4N2O2 | CID 21954. [Link]

-

AERU, University of Hertfordshire. Maleic hydrazide. [Link]

-

Journal of the Indian Chemical Society. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. [Link]

-

Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Wikipedia. Pyridazine. [Link]

-

ConnectSci. Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. [Link]

-

ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

Royal Society of Chemistry. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. [Link]

-

Science of Synthesis. Product Class 8: Pyridazines. [Link]

-

ResearchGate. Physical Properties of Pyridazines. [Link]

-

ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). [Link]

-

Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

-

National Institutes of Health. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

-

iChemical. Pyridazine-3,6-diol, CAS No. 123-33-1. [Link]

-

PubChem. Pyridazine | C4H4N2 | CID 9259. [Link]

-

Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

-

National Institute of Standards and Technology. Pyridazine - the NIST WebBook. [Link]

-

Food and Agriculture Organization of the United Nations. maleic hydrazide (102). [Link]

-

PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]

-

Indian Academy of Sciences. Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. [Link]

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

ResearchGate. The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. [Link]

-

Amazon S3. Supporting Information. [Link]

-

PubChemLite. Pyridine-3,5-diol (C5H5NO2). [Link]

-

Scientific Research Publishing. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

-

Angene. This compound(CAS# 17285-29-9 ). [Link]

-

Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

-

ResearchGate. Structure of Pyridazine at 100 K. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

ResearchGate. Characteristic NMR signals of compounds 3 and 5. [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

Sources

- 1. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. haihangchem.com [haihangchem.com]

- 3. 3,6-Pyridazinediol(123-33-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Maleic hydrazide [sitem.herts.ac.uk]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazine-3,6-diol, CAS No. 123-33-1 - iChemical [ichemical.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. connectsci.au [connectsci.au]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Tautomerism and Stability of Pyridazine-3,5-diol

Abstract

This compound, a core heterocyclic scaffold, presents a fascinating case of tautomerism, existing in a dynamic equilibrium between multiple forms. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, intended for researchers, medicinal chemists, and drug development professionals. We delve into the structural characteristics of the possible tautomers, the thermodynamic and kinetic factors governing their relative stability, and the profound influence of the chemical environment on the equilibrium. By synthesizing theoretical calculations with field-proven spectroscopic and crystallographic methodologies, this document offers not only a deep mechanistic understanding but also practical, validated protocols for the empirical characterization of these tautomeric systems. The insights provided herein are critical for controlling chemical speciation, a cornerstone of modern drug design and materials science.

Introduction: The Principle of Tautomerism in Heterocyclic Systems

Tautomerism, the chemical phenomenon where structural isomers interconvert rapidly, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and biological activity.[1] Unlike resonance structures, which are theoretical representations of a single molecule, tautomers are distinct chemical species in a dynamic equilibrium.[2] In nitrogen-containing heterocycles, two primary forms of tautomerism are prevalent:

-

Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen and an oxygen atom within a cyclic amide structure. The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (O-H) and an imine (C=N) bond.[2][3]

-

Keto-Enol Tautomerism: This classic tautomerism involves the interconversion of a keto form (containing a C=O bond) and an enol form (a hydroxyl group attached to a C=C double bond), mediated by the migration of an alpha-proton.[4][5]

The pyridazine nucleus, a diazine characterized by two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[6][7][8][9] When substituted with hydroxyl groups, as in this compound, the molecule can exhibit a complex interplay of both lactam-lactim and keto-enol tautomerism, leading to multiple coexisting species. Understanding and controlling the dominant tautomeric form is paramount, as each isomer possesses a unique three-dimensional shape, polarity, and set of hydrogen bond donors/acceptors, which collectively dictate its interaction with biological targets.[1][9]

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, primarily through the prototropic shifts associated with its two hydroxyl groups. The main species in equilibrium are the aromatic di-hydroxy (diol/di-lactim) form, a mono-keto-mono-enol form, and the non-aromatic di-keto (di-lactam) form.

Figure 1: Primary tautomeric forms of this compound.

Generally, for related oxo-pyridazines, the equilibrium heavily favors the more stable lactam (oxo) form over the lactim (hydroxy) form, particularly in polar solvents and the solid state.[10][11] This preference is often attributed to the greater thermodynamic stability of the amide functionality over the iminol group and the potential for strong intermolecular hydrogen bonding in the lactam form.

Analysis of Tautomer Stability and Equilibrium

The relative stability of the this compound tautomers is dictated by a delicate balance of aromaticity, intramolecular repulsion, intermolecular interactions (especially hydrogen bonding), and solvation effects.

Theoretical and Computational Insights

Density Functional Theory (DFT) calculations are powerful tools for predicting the relative energies of tautomers. Studies on the simpler pyridazin-3(2H)-one system show the lactam form to be significantly more stable than the lactim form in the gas phase.[12][13] The energy barrier for direct proton transfer is computationally high, but it is substantially lowered by the formation of dimers or through solvent-assisted mechanisms, highlighting the critical role of the environment.[12][13]

For this compound, we can extrapolate that the di-keto form, while losing aromaticity, benefits from two stable amide groups. The di-hydroxy form retains full aromaticity but may suffer from steric or electronic repulsion between adjacent hydroxyl groups. The mono-keto form represents a thermodynamic intermediate.

Table 1: Predicted Relative Stabilities of Pyridazine Tautomers from Computational Studies

| Compound/Tautomer | Method | Solvent (Model) | Predicted Most Stable Form | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Pyridazin-3(2H)-one | DFT (B3LYP/6-311++G**) | Gas Phase | Lactam (Keto) | 0 | [12][13] |

| Pyridazin-3-ol | DFT (B3LYP/6-311++G**) | Gas Phase | Lactim (Enol) | +8.77 | [13] |

| Pyridin-4(1H)-one | Various | Gas Phase | Enol favored | - | [11] |

| Pyridin-4(1H)-one | Various | Polar Solvents | Keto favored | - | [11] |

| Pyrazino[2,3-d]pyridazine-5,8-diol | UV, pKa | Aqueous | Mono-keto | Predominant |[14] |

Note: Data for this compound is limited; values are shown for analogous structures to illustrate general principles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be dramatically shifted by external factors.

-

Solvent Polarity: This is one of the most significant influences. Polar protic solvents (e.g., water, methanol) and aprotic solvents (e.g., DMSO) tend to stabilize the more polar lactam/keto forms through hydrogen bonding and dipole-dipole interactions.[5][11][15][16] In contrast, non-polar solvents can shift the equilibrium toward the less polar enol/lactim form.[11] Studies on related systems confirm that protic solvents can also reduce the activation energy for interconversion by participating in proton transfer.[12][17]

-

pH: The ionization state of the molecule affects the tautomeric preference. Protonation or deprotonation can favor one tautomer over another. For example, studies of fused dihydroxypyridazines have shown that the neutral molecule exists predominantly in a mono-keto form in aqueous solution.[14]

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion, often favoring minor tautomers at higher temperatures.[18][19]

-

Substitution: The electronic nature of other substituents on the pyridazine ring can influence the relative acidity and basicity of the N-H and O-H protons, thereby shifting the equilibrium.[11][20]

Experimental Characterization Protocols

A multi-pronged approach using various analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying tautomerism in solution, as it can distinguish between the distinct chemical environments of nuclei in each isomer.

Protocol: ¹H and ¹³C NMR for Tautomer Ratio Determination

-

Sample Preparation:

-

Rationale: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are often preferred because the N-H and O-H protons are observable and do not exchange rapidly with deuterium, allowing for their direct detection.

-

Step 1: Accurately weigh 5-10 mg of the this compound sample.

-

Step 2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a clean, dry NMR tube. To test the influence of solvent, prepare parallel samples in solvents of varying polarity.

-

Step 3: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Data Acquisition:

-

Rationale: Acquiring both ¹H and ¹³C spectra is necessary. ¹H NMR provides information on proton environments and coupling, while ¹³C NMR can clearly distinguish between carbonyl carbons (~160-180 ppm) of the keto form and hydroxyl-bearing carbons (~150-160 ppm) of the enol form.

-

Step 4: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of aromatic protons and any broad peaks corresponding to exchangeable N-H or O-H protons.

-

Step 5: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

-

Step 6 (Optional): Perform 2D NMR experiments like HSQC or HMBC to correlate proton and carbon signals, confirming assignments for each tautomer.

-

-

Data Analysis:

-

Rationale: The ratio of tautomers can be determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each distinct tautomeric form.

-

Step 7: Identify unique signals for each tautomer in the ¹H and/or ¹³C spectrum.

-

Step 8: Carefully integrate the identified peaks in the ¹H spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the measured conditions.

-

X-ray Crystallography

X-ray crystallography provides definitive, unambiguous evidence of the tautomeric form present in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step):

-

Rationale: The ability to grow high-quality single crystals is the primary validation for this method. The choice of solvent for crystallization can trap a specific, thermodynamically favored tautomer.

-

Step 1: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, DMF).

-

Step 2: Employ a slow evaporation, slow cooling, or vapor diffusion technique to encourage the formation of single crystals. This process may take several days to weeks.

-

Step 3: Carefully select a well-formed, defect-free crystal and mount it on the goniometer of a diffractometer.

-

-

Data Collection and Structure Refinement:

-

Rationale: The diffraction pattern is a unique fingerprint of the crystal's unit cell. The refined structure provides precise bond lengths and atomic positions.

-

Step 4: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Step 5: Process the data and solve the crystal structure using appropriate software (e.g., SHELX).

-

Step 6: Refine the structural model. The positions of hydrogen atoms, especially on nitrogen and oxygen, must be carefully determined from the electron density map to identify the tautomer unambiguously. Bond lengths (e.g., C=O vs. C-O, C=N vs. C-N) provide conclusive evidence for the keto or enol form.[21][22]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often possess distinct chromophores and thus different absorption maxima (λ_max).

Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation:

-

Rationale: By measuring spectra in a range of solvents, one can observe shifts in λ_max that correlate with changes in the tautomeric equilibrium.

-

Step 1: Prepare a stock solution of this compound in a solvent like methanol or acetonitrile.

-

Step 2: Prepare a series of dilute solutions of identical concentration in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

-

Data Acquisition and Analysis:

-

Rationale: A shift in the absorption maximum or the appearance of new bands when changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[15]

-

Step 3: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-500 nm).

-

Step 4: Compare the spectra. A shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) with increasing solvent polarity can be correlated with the stabilization of one tautomer over another.[16] Comparison with spectra of N- or O-methylated derivatives (which "lock" the tautomeric form) can help assign bands to specific tautomers.[14]

-

Integrated Experimental Workflow

A robust investigation combines these techniques to build a cohesive understanding of the tautomeric behavior.

Figure 2: Integrated workflow for the comprehensive analysis of tautomerism.

Conclusion

The tautomerism of this compound is a complex equilibrium governed by the interplay of structural stability and environmental factors. While theoretical and empirical evidence from analogous systems strongly suggests a predominance of keto-containing forms (di-keto or mono-keto) in polar media and the solid state, a definitive characterization requires a rigorous, multi-technique approach. The protocols outlined in this guide provide a validated framework for researchers to elucidate the specific tautomeric landscape of this important heterocyclic core. Such a fundamental understanding is a prerequisite for rational drug design, enabling the precise control of molecular properties to optimize pharmacological activity and develop novel therapeutics.

References

-

Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link]

-

Penedo, J. C., et al. (2002). Two Competitive Routes in the Lactim−Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism Versus Water-Assisted Proton Transfer. The Journal of Physical Chemistry A, 106(46), 11136-11144. [Link]

-

Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

-

Ghosh, A., & Basu, K. (2015). Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation. Physical Chemistry Chemical Physics, 17(18), 12048-12057. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

-

Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-462. [Link]

-

Aray, S. (2024). Lactam-lactim tautomerism: Significance and symbolism. [Link]

-

Antonov, L., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 242-251. [Link]

-

Emamian, S. R., et al. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one into pyrimidin‐2‐ol: A theoretical study. Journal of Physical Organic Chemistry, 35(12), e4423. [Link]

-

Van der Plas, H. C., & Koczka, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 263-289. [Link]

-

Ali, B. F., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5472. [Link]

-

Repository of the University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]

-

Gümüş, M. K., et al. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(8), 103. [Link]

-

Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. [Link]

-

da Silveira, L. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1285227. [Link]

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

-

Al‐Shboul, T. M. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104193. [Link]

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, 3017-3022. [Link]

-

Jones, R. A. Y., & Katritzky, A. R. (1968). Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine. Journal of the Chemical Society C: Organic, 1317-1322. [Link]

-

ResearchGate. (2015). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]

-

Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302-3306. [Link]

-

ResearchGate. (2016). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. [Link]

-

Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

ResearchGate. (2019). Rotational spectroscopy of pyridazine and its isotopologs from 235-360 GHz: Equilibrium structure and vibrational satellites. [Link]

-

Van der Plas, H. C., & Koczka, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

-

Woznicka, M., et al. (2018). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 23(10), 2632. [Link]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

ResearchGate. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 3. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. sphinxsai.com [sphinxsai.com]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. connectsci.au [connectsci.au]

- 15. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. growingscience.com [growingscience.com]

A Guide to the Spectroscopic Analysis of Pyridazine-3,5-diol: Unraveling Tautomeric Identity

This technical guide provides an in-depth exploration of the spectroscopic characterization of Pyridazine-3,5-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As this molecule can exist in multiple tautomeric forms, a comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a logical framework for interpreting the resulting spectra in the context of tautomeric equilibrium.

The Central Challenge: Tautomerism in this compound

This compound is not a single, static structure. It exists as a dynamic equilibrium of several tautomers. The relative populations of these forms are influenced by factors such as solvent, temperature, and pH. Understanding this equilibrium is the foundational step in interpreting its spectroscopic data, as each tautomer will present a unique spectral signature. The primary tautomeric forms to consider are the aromatic diol form and various keto-enol and diketo forms. Evidence from related structures, such as pyridazinones and other dihydroxypyridazines, suggests that the keto-containing forms are often predominant.[1][2][3]

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomeric form present in a solution. The chemical shifts (δ) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between the diol and various keto forms.

Experimental Protocol: ¹H and ¹³C NMR

A rigorous and self-validating NMR protocol ensures reproducibility and accuracy. Advanced 2D techniques like HSQC and HMBC are indispensable for unambiguous assignments in complex heterocyclic systems.[4][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for its non-exchangeable nature with labile protons (OH, NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Perform 2D NMR experiments. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal longer-range couplings (2-3 bonds), which is crucial for connecting different parts of the molecule and confirming assignments.

-

Interpreting the NMR Data

The observed spectra must be compared against the predicted spectra for each tautomer.

¹H NMR Predictions: The key differentiators will be the presence of broad, exchangeable OH vs. NH protons and the chemical shifts of the ring protons. Aromatic protons in the diol form will be in a different environment compared to the olefinic and aliphatic protons in the keto forms.

¹³C NMR Predictions: The carbon chemical shifts are highly indicative. The presence of signals in the ~160-180 ppm range is a strong indicator of carbonyl (C=O) carbons, pointing towards one of the keto tautomers. Aromatic carbons attached to hydroxyl groups in the diol form would appear in a different region.

| Tautomer Form | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| Diol Form | Ring CH: ~7.0-8.5 (aromatic), OH: ~9.0-12.0 (broad, exchangeable) | Ring C-OH: ~150-165, Ring C-H: ~120-140 |

| Keto-Enol Forms | Olefinic CH: ~5.5-7.0, Aliphatic CH₂: ~2.5-3.5, NH: ~10.0-13.0 (broad), OH: ~9.0-12.0 (broad) | C=O: ~160-180, C=C: ~100-150, CH₂: ~30-45 |

| Diketo Form | Aliphatic CH₂ (at C4): ~3.0-4.0, Aliphatic CH₂ (at C6): ~3.0-4.0, NH: ~10.0-13.0 (broad, 2H) | C=O: ~160-180, CH₂: ~30-45 |

Note: These are estimated ranges based on data from related pyridazine and pyridazinone structures. Actual values may vary.[6][7]

Caption: Workflow for NMR-based tautomer identification.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in the molecule. For this compound, the key distinction will be the presence of O-H bonds (in the diol form) versus C=O and N-H bonds (in the keto forms).

Experimental Protocol: FTIR Analysis

The choice of sampling technique is paramount for obtaining a high-quality spectrum of a solid sample.

-

Sample Preparation (KBr Pellet Method - Preferred):

-

Grind 1-2 mg of the this compound sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize light scattering.[8]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

-

Causality: The KBr method is often preferred over Nujol mulls because KBr is transparent across most of the mid-IR range, avoiding spectral interference. A Nujol (mineral oil) mull would introduce strong C-H stretching and bending bands that could obscure sample signals.[9][10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the sample holder with the KBr pellet into the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Interpreting the IR Data

The presence or absence of key vibrational bands will strongly support a particular tautomeric structure.

| Tautomer Form | Key Predicted IR Absorptions (cm⁻¹) | Interpretation |

| Diol Form | 3200-3600 (broad), 1600-1650 (C=N, C=C), 1200-1300 (C-O) | Strong, broad O-H stretch. Aromatic ring vibrations. C-O stretching. |

| Keto Forms | 3100-3400 (N-H stretch), 1650-1720 (strong, C=O stretch) | Presence of N-H bond. Strong carbonyl absorption is a definitive marker. |

The most telling feature would be a strong absorption in the carbonyl region (1650-1720 cm⁻¹). Its presence is a robust indicator that the sample exists, at least partially, in a keto tautomeric form.[6][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, MS will confirm the molecular formula and may help differentiate tautomers if they exhibit distinct fragmentation pathways upon ionization.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique suitable for relatively small, volatile organic molecules, which often yields rich fragmentation patterns useful for structural elucidation.[12][13]

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

The probe is heated under high vacuum to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺).[14]

-

The high energy imparted causes the molecular ion to fragment in a reproducible manner.

-

The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Interpreting the Mass Spectrum

The molecular formula of this compound is C₄H₄N₂O₂ corresponding to a molecular weight of 112.09 g/mol .

-

Molecular Ion (M•⁺): The primary goal is to identify the molecular ion peak at m/z = 112. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.[13]

-

Fragmentation Pattern: The fragmentation of pyridazine rings often involves the loss of stable neutral molecules like N₂, HCN, or CO. For the keto tautomers, a characteristic fragmentation would be the loss of CO (28 Da) from the ring. A retro-Diels-Alder reaction is also a common fragmentation pathway for six-membered heterocyclic rings.[15][16][17]

Caption: A plausible EI-MS fragmentation pathway.

Synthesis and Conclusion

The spectroscopic analysis of this compound is a study in the practical application of fundamental analytical principles to a structurally dynamic molecule. A holistic interpretation, integrating data from NMR, IR, and MS, is required for an authoritative characterization. NMR provides the most definitive evidence for the predominant tautomeric form in solution, with the ¹³C spectrum's carbonyl region being particularly diagnostic. IR spectroscopy offers clear, complementary evidence for the presence of key functional groups (C=O, N-H, O-H) that define the tautomers. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation patterns. For any researcher working with this or related heterocyclic systems, a thorough, multi-technique spectroscopic investigation is not merely recommended; it is essential for scientific integrity.

References

-

Hahn, B.-S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Columbia University. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

-

Kádár, J., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Retrieved from [Link]

-

Breda, S., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Elsevier. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

-

IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Kertész, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Retrieved from [Link]

-

Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Retrieved from [Link]

-

Keto–enol tautomerism. (n.d.). Scinapse. Retrieved from [Link]

-

De Meester, J., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

-

Gümüş, M. K., & Yakan, H. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. Retrieved from [Link]

-

Breda, S., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

-

Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Keto–enol tautomerism | 1151 Publications | 12739 Citations | Top Authors | Related Topics [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Solubility of Pyridazine-3,5-diol (Maleic Hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Pyridazine-3,5-diol, more commonly known as Maleic Hydrazide. As a pivotal molecule in agrochemical and pharmaceutical research, a thorough understanding of its solubility characteristics is paramount for formulation development, bioavailability studies, and environmental fate assessment. This document delves into the fundamental physicochemical properties of Maleic Hydrazide, explores its tautomeric nature, and presents a detailed analysis of its solubility in a range of solvents with varying polarities. Furthermore, this guide offers field-proven, step-by-step protocols for the experimental determination of its solubility and pKa, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Maleic Hydrazide

Maleic hydrazide (CAS 123-33-1), a heterocyclic organic compound, is a molecule of significant interest across various scientific disciplines. In agriculture, it functions as a plant growth regulator, notably in preventing the sprouting of stored crops like potatoes and onions.[1] In the realm of medicinal chemistry, the pyridazine scaffold is a recognized pharmacophore, and understanding the solubility of its derivatives is crucial for drug design and delivery.[2] The seemingly simple structure of Maleic Hydrazide belies a complex chemical behavior, primarily dictated by its tautomeric equilibria, which profoundly influences its interaction with different solvent environments.

This guide aims to consolidate the available scientific knowledge and provide a practical framework for researchers working with this versatile compound.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. For Maleic Hydrazide, the following parameters are of key importance:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂ | [2] |

| Molecular Weight | 112.09 g/mol | [2] |

| Melting Point | 296-300 °C (decomposes) | [3] |

| pKa | ~5.62 | [2] |

| logP | -0.68 (pH 5), -1.96 (pH 7), -2.41 (pH 9) | [2] |

| Appearance | White crystalline solid | [4] |

The low logP values across a range of pH levels indicate that Maleic Hydrazide is a hydrophilic compound, suggesting a preference for polar solvents.[2] Its acidic nature, with a pKa of approximately 5.62, implies that its solubility will be significantly influenced by the pH of the aqueous medium.[2]

The Critical Role of Tautomerism

Maleic hydrazide exists as an equilibrium of different tautomeric forms, primarily the diketo, enol-keto, and di-enol (or dihydroxy) forms. The dihydroxy form corresponds to this compound and Pyridazine-3,6-diol. The relative stability of these tautomers is highly dependent on the surrounding solvent environment.[5]

In the solid state and in non-polar solvents, the enol-keto form is generally considered to be the most stable. However, in polar protic solvents, the diol form can be significantly populated. This dynamic equilibrium is a critical determinant of solubility, as each tautomer will exhibit different intermolecular interactions with solvent molecules.

Solubility Profile of Maleic Hydrazide

The solubility of Maleic Hydrazide has been reported in a variety of solvents. The following table summarizes the available quantitative data, categorized by solvent polarity. All data is for room temperature (approximately 20-25 °C) unless otherwise specified.

| Solvent Category | Solvent | Solubility ( g/100 mL) | Solubility (mg/L) | Source(s) |

| Polar Protic | Water | 0.6 | 6000 | [2][6] |

| Methanol | - | 18300 | [3] | |

| Ethanol | 0.1 | 1000 | [2][6] | |

| Isopropanol | - | 3600 | [3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | - | 90000 | [3] |

| Dimethylformamide (DMF) | 2.4 | 24000 | [2][6] | |

| Acetone | 0.1 | 1000 | [4][6] | |

| Nonpolar | Xylene | < 0.1 | < 1000 | [6] |

Key Insights from the Solubility Data:

-

High Polarity Preference: Maleic Hydrazide demonstrates significantly higher solubility in polar aprotic solvents like DMSO and DMF compared to polar protic solvents and is sparingly soluble in nonpolar solvents. This is consistent with its polar nature.

-

Water Solubility: While classified as soluble in water, its aqueous solubility is moderate.

-

Impact of Salts: The solubility of Maleic Hydrazide in water is dramatically increased upon salt formation. For instance, the potassium and sodium salts are readily soluble in water.[2][3]

pH-Dependent Aqueous Solubility

As a weak acid, the solubility of Maleic Hydrazide in aqueous solutions is highly dependent on pH.[6] According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of 5.62, the compound will increasingly deprotonate to form its more soluble conjugate base.

This pH-dependent solubility is a critical consideration in formulation science, particularly for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract.

Experimental Protocols for Solubility and pKa Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and pKa of Maleic Hydrazide.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline Maleic Hydrazide to a series of glass vials, each containing a known volume of the desired solvent. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solids.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of Maleic Hydrazide using a validated analytical method, such as HPLC-UV.[8][9]

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a weak acid like Maleic Hydrazide.[10]

Principle: A solution of the compound is titrated with a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of Maleic Hydrazide of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the Maleic Hydrazide solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize.

-

Data Plotting: Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is Veq. The pKa is equal to the pH at the half-equivalence point (Veq/2).[11]

Conclusion

The solubility of this compound (Maleic Hydrazide) is a multifaceted property governed by its inherent physicochemical characteristics, most notably its tautomeric nature and its behavior as a weak acid. This technical guide has provided a consolidated overview of its solubility in various solvents, highlighting its preference for polar environments and the significant impact of pH on its aqueous solubility. The detailed experimental protocols for solubility and pKa determination offer a robust framework for researchers to generate high-quality, reliable data. A thorough understanding and application of these principles are indispensable for the successful formulation and development of products containing this important molecule.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[10]

-

Kobayashi, M., Nagayama, T., Takano, I., Tamura, Y., Tateishi, Y., Tomizawa, S., ... & Saito, K. (2002). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 43(6), 356–361.[8]

-

PubMed. (2002). [Simple analysis of maleic hydrazide in agricultural products by HPLC]. Retrieved from PubMed.[9]

-

Chen, S. H., & Lin, C. E. (2001). High Performance Liquid Chromatographic Determination of Maleic Hydrazide Residue in Potatoes. Journal of Food and Drug Analysis, 9(3).[12]

-

PubChem. (n.d.). Maleic Hydrazide. Retrieved from PubChem.[2]

-

Inchem. (1976). 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations). Retrieved from Inchem.org.[6]

-

Good Scents Company. (n.d.). Maleic Hydrazide. Retrieved from The Good Scents Company Information System.[3]

-

Chemiis. (n.d.). Maleic Hydrazide - Applications, Characteristics, Uses & Safety Guidelines. Retrieved from Chemiis.[4]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.[13]

-

CONICET Digital. (n.d.). Determination of maleic hydrazide residues in garlic bulbs by HPLC. Retrieved from CONICET Digital.

-

US EPA. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide; 447125-01. Retrieved from EPA.gov.[14]

-

Wikipedia. (n.d.). Maleic hydrazide. Retrieved from Wikipedia.[1]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[15]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io.[16]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark.[17]

-

Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from Scribd.[11]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from BioAssay Systems.[7]

-

FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. Retrieved from FAO.org.[18]

-

University of Hertfordshire. (n.d.). Maleic hydrazide. Retrieved from AERU.[5]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid.[19]

-

ChemBK. (2022). Maleic hydrazide. Retrieved from ChemBK.[20]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.[21]

-

ChemicalBook. (2025). Maleic hydrazide | 123-33-1. Retrieved from ChemicalBook.[22]

-

MedChemExpress. (2017). Maleic hydrazide. Retrieved from MedChemExpress.[23]

-

PubChem. (n.d.). Maleic Anhydride. Retrieved from PubChem.[24]

-

JMPR. (n.d.). maleic hydrazide (102).[25]

-

MedChemExpress. (n.d.). Maleic hydrazide | Plant Growth Regulator/Herbicide. Retrieved from MedChemExpress.[26]

-

PubChem. (n.d.). Maleic Anhydride. Retrieved from PubChem.[27]

-

ChemicalBook. (n.d.). Maleic hydrazide CAS#: 123-33-1. Retrieved from ChemicalBook.[28]

-

Fisher Scientific. (n.d.). Maleic hydrazide, 97%, Thermo Scientific 100 g. Retrieved from Fisher Scientific.[29]

-

ResearchGate. (n.d.). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Retrieved from ResearchGate.[30]

-

US EPA. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide Technical; 449000-01. Retrieved from EPA.gov.[31]

-

Sigma-Aldrich. (n.d.). Maleic hydrazide PESTANAL®, analytical standard 123-33-1. Retrieved from Sigma-Aldrich.

-

gChem Global. (n.d.). DMSO. Retrieved from gChem Global.[32]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[33]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. chemiis.com [chemiis.com]

- 5. Maleic hydrazide [sitem.herts.ac.uk]

- 6. 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Simple Analysis of Maleic Hydrazide in Agricultural Products by HPLC [jstage.jst.go.jp]

- 9. [Simple analysis of maleic hydrazide in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scribd.com [scribd.com]

- 12. lawdata.com.tw [lawdata.com.tw]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. openknowledge.fao.org [openknowledge.fao.org]

- 19. asdlib.org [asdlib.org]

- 20. chembk.com [chembk.com]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 22. Maleic hydrazide | 123-33-1 [chemicalbook.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. fao.org [fao.org]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Maleic hydrazide CAS#: 123-33-1 [m.chemicalbook.com]

- 29. Maleic hydrazide, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 30. researchgate.net [researchgate.net]

- 31. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 32. gchemglobal.com [gchemglobal.com]

- 33. ptacts.uspto.gov [ptacts.uspto.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Pyridazine-3,5-diol and its Tautomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,5-diol, a key heterocyclic compound, exists in a dynamic equilibrium with its tautomeric forms, most notably the diketo variant, maleic hydrazide (1,2-dihydropyridazine-3,6-dione). This intricate tautomeric relationship governs its physicochemical properties, reactivity, and biological activity, making a thorough understanding essential for its application in medicinal chemistry and materials science. This guide provides a deep dive into the theoretical and computational methodologies used to elucidate the structural, energetic, and spectroscopic characteristics of the this compound tautomeric system. It offers a synthesis of field-proven insights and computational protocols, designed to be a valuable resource for researchers actively engaged in the study of pyridazine derivatives and related heterocyclic systems.

Introduction: The Significance of Tautomerism in this compound

The pyridazine framework is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1] this compound is of particular interest due to the profound impact of proton tautomerism on its molecular structure and electronic properties. The molecule can exist in several tautomeric forms, primarily the diol, the keto-enol, and the diketo (maleic hydrazide) forms. The relative stability of these tautomers is highly sensitive to the surrounding environment, including solvent polarity.[2][3]

Computational chemistry provides a powerful lens through which to investigate these tautomeric equilibria, offering insights that are often challenging to obtain through experimental methods alone. Density Functional Theory (DFT) and ab initio calculations have become indispensable tools for predicting the relative energies, geometric parameters, and spectroscopic signatures of each tautomer, thereby providing a detailed map of the potential energy surface.[2][3] This guide will explore the application of these methods to the this compound system, providing both the theoretical underpinnings and practical considerations for conducting such studies.

Synthesis and Structural Characterization: An Experimental Foundation

The most common route to the this compound/dione system is through the condensation of maleic anhydride with hydrazine hydrate.[2] This straightforward synthesis yields maleic hydrazide, the diketo tautomer, which serves as the entry point to studying the entire tautomeric equilibrium.

General Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is exothermic, so controlled addition is crucial.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete reaction.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. The crude maleic hydrazide can be collected by filtration and purified by recrystallization from a suitable solvent like water or ethanol.

Spectroscopic Characterization

Experimental characterization is vital to confirm the structure of the synthesized compound and to provide data for comparison with computational results.

-